molecular formula C10H7F3O B8067365 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene

4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene

Cat. No.: B8067365
M. Wt: 200.16 g/mol
InChI Key: BVLQFTMZCIVSEE-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methoxy-1-(trifluoromethyl)benzene typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and reagents that facilitate the formation of the desired product while minimizing by-products and ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

  • Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.

  • Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.

  • Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as halides and amines, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation: Aldehydes, carboxylic acids, and ketones.

  • Reduction: Alcohols, amines, and other reduced derivatives.

  • Substitution: Halogenated compounds, amides, and other substituted derivatives.

Scientific Research Applications

4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-ethynyl-2-methoxy-1-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene is unique due to its combination of functional groups. Similar compounds include:

  • 4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene: Similar structure but different positions of the methoxy and trifluoromethyl groups.

  • 4-(Trifluoromethoxy)phenylacetylene: Contains a trifluoromethoxy group instead of a methoxy group.

  • 1-Ethenyl-4-(trifluoromethyl)benzene: Contains an ethenyl group instead of an ethynyl group.

Properties

IUPAC Name

4-ethynyl-2-methoxy-1-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-3-7-4-5-8(10(11,12)13)9(6-7)14-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLQFTMZCIVSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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